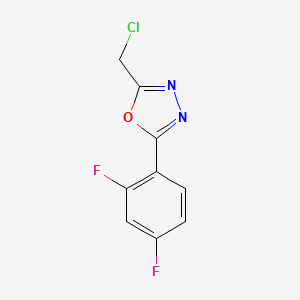

2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF2N2O/c10-4-8-13-14-9(15-8)6-2-1-5(11)3-7(6)12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFHNHWSKBLQSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NN=C(O2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole typically involves the reaction of 2,4-difluorobenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Nucleophilic substitution: Substituted oxadiazoles with various functional groups.

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced heterocyclic compounds with altered ring structures.

Scientific Research Applications

2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

Materials Science: The compound is utilized in the development of advanced materials such as polymers and liquid crystals.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the chloromethyl group, facilitating nucleophilic attack by biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Structural Modifications and Anticancer Activity

Table 1: Anticancer Activity of 1,3,4-Oxadiazole Derivatives

Key Observations :

- Electron-Withdrawing Groups: The 2,4-difluorophenyl group in the target compound provides stronger electron-withdrawing effects than monohalogenated analogs (e.g., 4-fluorophenyl in ), enhancing metabolic stability and receptor binding .

- Chloromethyl Reactivity: The chloromethyl group enables facile derivatization into amine-linked prodrugs, a feature absent in non-chlorinated analogs like 2-(4-chlorophenyl)-5-(4-fluorophenyl) .

Table 2: Antibacterial Activity of Sulfone-Containing Oxadiazoles

Key Observations :

- Substituent Flexibility: Phenoxymethyl groups (e.g., in ) enhance antibacterial activity compared to rigid phenyl substituents due to improved structural flexibility and hydrogen-bonding capacity .

- Electron Effects : Sulfone and sulfonyl groups increase electron deficiency, improving interaction with bacterial receptors . The target compound’s lack of sulfone groups may limit its antibacterial utility compared to these analogs.

Physicochemical and Structural Properties

Table 3: Crystallographic and Spectral Data

Key Observations :

Biological Activity

2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole (CAS: 937633-19-7) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.

- Molecular Formula : CHClFNO

- Molar Mass : 230.60 g/mol

- Structure : The compound features a chloromethyl group and a difluorophenyl moiety, contributing to its unique biological profile.

Anticancer Properties

Research has indicated that derivatives of oxadiazoles exhibit significant anticancer activity. A study highlighted that compounds similar to 2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole showed promising cytotoxic effects against various cancer cell lines:

| Cell Line | IC (µM) | Reference Compound | IC (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Tamoxifen | 10.38 |

| A549 (Lung Cancer) | 1.25 | Doxorubicin | 0.12 |

| HeLa (Cervical Cancer) | 2.41 | N/A | N/A |

The compound demonstrated a dose-dependent increase in apoptosis markers such as p53 and caspase-3 cleavage in MCF-7 cells, indicating its mechanism of action may involve the induction of apoptotic pathways .

Antibacterial Activity

In addition to its anticancer properties, oxadiazole derivatives have been investigated for antibacterial effects. A study reported that certain oxadiazole compounds exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, suggesting potential as antimicrobial agents .

The biological activity of 2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole can be attributed to its ability to interact with various biological targets:

- DNA Interaction : Some studies suggest that oxadiazoles can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

Case Studies

- Study on Anticancer Activity : A recent publication detailed the synthesis and evaluation of several oxadiazole derivatives for their anticancer properties. Among them, the compound exhibited superior activity against MCF-7 cells compared to traditional chemotherapeutics .

- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of oxadiazole derivatives found that modifications in the phenyl ring significantly enhanced activity against resistant bacterial strains .

Q & A

What are the standard synthetic routes for 2-(chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole, and how can purity be optimized?

The compound is typically synthesized via cyclization of hydrazide intermediates. A common method involves reacting 2,4-difluorobenzoyl chloride with chloromethyl hydrazine derivatives under reflux in anhydrous solvents like THF or DCM. For example, analogous syntheses of chloromethyl-oxadiazoles (e.g., 2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole) use acid-catalyzed cyclization with yields up to 81% after column chromatography . Purity optimization involves recrystallization (e.g., ethanol/water mixtures) and monitoring by TLC or HPLC. Reaction conditions (pH, temperature) must be tightly controlled to minimize side products like uncyclized hydrazides .

Which spectroscopic and analytical techniques are critical for structural validation of this oxadiazole derivative?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm the oxadiazole ring (signals at δ 8.3–8.7 ppm for aromatic protons) and chloromethyl group (δ 4.5–4.8 ppm for –CHCl) .

- IR spectroscopy : Absorbance at 1610–1670 cm (C=N stretching) and 680–720 cm (C–Cl) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H] at m/z 259) and chlorine isotopic patterns (M+2 peaks) validate the molecular formula .

- Melting point analysis : Consistent with literature values (e.g., 121–123°C for analogous compounds) .

How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The chloromethyl (–CHCl) moiety is highly electrophilic, enabling nucleophilic substitution with thiols, amines, or alkoxides. For example:

- Thioether formation : Reaction with thiols (e.g., 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol) in THF with triethylamine yields sulfanyl derivatives .

- Sulfonation : Oxidation with mCPBA or HO/MoO converts –CHCl to sulfonyl (–SO–) groups, enhancing polarity for biological applications .

Kinetic studies suggest reactivity is solvent-dependent, with DCM or DMF providing optimal rates. Competing hydrolysis can occur in aqueous conditions, requiring anhydrous protocols .

What methodologies are used to evaluate the antimicrobial activity of this compound?

- Agar diffusion assays : Zone of inhibition (ZOI) measurements against S. aureus and E. coli using streptomycin as a positive control .

- MIC determination : Broth dilution methods (e.g., 0.5–128 µg/mL) to assess minimum inhibitory concentrations .

- Structure-activity relationship (SAR) : Modifying the 2,4-difluorophenyl group or chloromethyl substituent (e.g., replacing Cl with –SCH) impacts potency. For example, 2-(methylthio) derivatives show enhanced Gram-negative activity .

How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking : Software like AutoDock Vina simulates binding to enzymes (e.g., E. coli DNA gyrase). Docking scores correlate with experimental MIC values .

- ADMET prediction : Tools like SwissADME assess bioavailability (%ABS >60% for derivatives with LogP <3.5) .

- DFT calculations : HOMO/LUMO energies (e.g., HOMO: −6.2 eV) predict electron-deficient regions for electrophilic attack .

What role does this oxadiazole derivative play in polymer-based scintillators?

In radiation detection, oxadiazoles like 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (BPBD) act as primary dopants in polystyrene-based scintillators. The chloromethyl group enhances solubility in polymer matrices, while fluorinated aryl rings improve photon yield (e.g., 15,000 photons/MeV). Stability under gamma irradiation is critical, with degradation thresholds >10 Gy .

How do structural modifications impact the compound’s fluorescence properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.